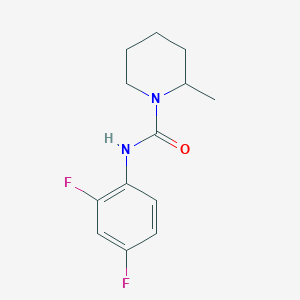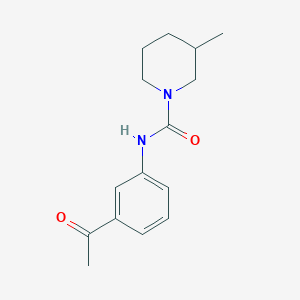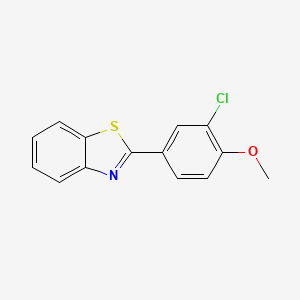
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide, commonly known as OM-85, is a synthetic compound that has been extensively studied for its potential therapeutic properties. OM-85 is a mixture of bacterial lysates derived from eight different species of non-pathogenic bacteria. This compound has been shown to have immunomodulatory effects and has been used in various clinical applications.
作用機序
OM-85 works by stimulating the immune system. The bacterial lysates in OM-85 contain various bacterial components, including lipopolysaccharides, peptidoglycans, and proteins. These components act as antigens and stimulate the immune system to produce cytokines and chemokines. The cytokines and chemokines then activate various immune cells, including macrophages, natural killer cells, and T cells, which help to eliminate pathogens and infected cells.
Biochemical and Physiological Effects:
OM-85 has been shown to have various biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, as well as enhance the phagocytic activity of macrophages. OM-85 has also been shown to increase the number of T cells and natural killer cells in the blood. These effects help to enhance the immune response and improve the body's ability to fight infections.
実験室実験の利点と制限
OM-85 has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its immunomodulatory effects. It is also relatively easy to obtain and can be used in various in vitro and in vivo experiments. However, OM-85 has some limitations. It is a complex mixture of bacterial lysates, which can make it difficult to identify the specific components responsible for its immunomodulatory effects. Additionally, the effects of OM-85 can vary depending on the species of bacteria used in its synthesis.
将来の方向性
There are several future directions for the study of OM-85. One potential direction is to further investigate its use in the treatment of respiratory infections, including COPD and asthma. Another direction is to study its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, there is a need for further research to identify the specific components responsible for its immunomodulatory effects and to determine the optimal dosing and administration regimens.
合成法
OM-85 is synthesized by combining bacterial lysates from eight different species of non-pathogenic bacteria. The bacterial lysates are then subjected to a series of purification steps to obtain the final product. The synthesis method for OM-85 is complex and requires expertise in microbiology and biochemistry.
科学的研究の応用
OM-85 has been extensively studied for its immunomodulatory effects. It has been shown to enhance the immune response by increasing the production of cytokines and chemokines. OM-85 has been used in the treatment of respiratory infections, including acute bronchitis, recurrent respiratory infections, and chronic obstructive pulmonary disease (COPD). It has also been studied for its potential use in the treatment of allergic rhinitis and asthma.
特性
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-4-5-9(10(14)7-8)13-12(15)11-3-2-6-16-11/h4-5,7,11,14H,2-3,6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEGZUGMHSQRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methylphenyl)oxolane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)












